molecular formula C16H15NO2 B5364412 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide

3-[(3-phenyl-2-propen-1-yl)oxy]benzamide

Cat. No. B5364412
M. Wt: 253.29 g/mol
InChI Key: HKSOIOTUWCQZKT-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as A-438079, is a selective antagonist for P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP and play a crucial role in immune response and inflammation. A-438079 has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

3-[(3-phenyl-2-propen-1-yl)oxy]benzamide is a selective antagonist for P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines and chemokines, as well as the formation of pores in the cell membrane. This compound blocks the activation of P2X7 receptors, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of neuropathic pain and multiple sclerosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. This compound has been studied in vitro for its potential use in cancer treatment, where it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-[(3-phenyl-2-propen-1-yl)oxy]benzamide is a selective antagonist for P2X7 receptors, which makes it a valuable tool for studying the role of P2X7 receptors in various diseases. However, its selectivity for P2X7 receptors also limits its use in studying other ion channels or receptors. This compound is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in treating different types of cancer. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine its efficacy and safety in treating these diseases. Additionally, further studies are needed to determine the long-term effects of this compound and its potential for drug interactions.

Synthesis Methods

The synthesis of 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with 3-phenylprop-2-en-1-ol in the presence of a base such as potassium carbonate to form 3-[(3-phenyl-2-propen-1-yl)oxy]benzoic acid. Finally, the 3-[(3-phenyl-2-propen-1-yl)oxy]benzoic acid is converted to this compound by reacting it with thionyl chloride and then with ammonia.

Scientific Research Applications

3-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease. It has also been studied in vitro for its potential use in cancer treatment.

properties

IUPAC Name

3-[(E)-3-phenylprop-2-enoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c17-16(18)14-9-4-10-15(12-14)19-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSOIOTUWCQZKT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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